2-(Prop-2-en-1-yl)-4-[(trifluoromethyl)sulfanyl]phenol

Lipophilicity Drug-likeness Membrane permeability

Researchers seeking lipophilic fragments for CNS or intracellular target screening often face limited options that combine high permeability with synthetic versatility. 2-Allyl-4-(trifluoromethylthio)phenol (LogP 3.73) uniquely integrates an ortho-allyl handle for cross-coupling or metathesis with a para-SCF3 group that enhances metabolic stability and membrane permeability. • LogP 3.73 vs. ~2.1 for eugenol and 2-allylphenol • Dual-functional architecture enables direct access to SCF3-decorated dihydrobenzofurans • Reliable global shipping with batch-specific QC documentation

Molecular Formula C10H9F3OS
Molecular Weight 234.24 g/mol
CAS No. 653578-28-0
Cat. No. B12521558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Prop-2-en-1-yl)-4-[(trifluoromethyl)sulfanyl]phenol
CAS653578-28-0
Molecular FormulaC10H9F3OS
Molecular Weight234.24 g/mol
Structural Identifiers
SMILESC=CCC1=C(C=CC(=C1)SC(F)(F)F)O
InChIInChI=1S/C10H9F3OS/c1-2-3-7-6-8(4-5-9(7)14)15-10(11,12)13/h2,4-6,14H,1,3H2
InChIKeyHOTWNTNUQKTAKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Prop-2-en-1-yl)-4-[(trifluoromethyl)sulfanyl]phenol (CAS 653578-28-0): Chemical Identity and Core Physicochemical Profile for Procurement Screening


2-(Prop-2-en-1-yl)-4-[(trifluoromethyl)sulfanyl]phenol (CAS 653578-28-0; synonym: 2-allyl-4-(trifluoromethylthio)phenol) is a synthetic phenolic small molecule (C₁₀H₉F₃OS, MW 234.24 g·mol⁻¹) that integrates an ortho-allyl substituent with a para-trifluoromethylthio (–SCF₃) group on the phenol ring . The –SCF₃ moiety confers pronounced lipophilicity (predicted LogP ≈ 3.73; PSA ≈ 45.5 Ų) that exceeds that of the parent 2-allylphenol (LogP ≈ 2.1–2.9; no –SCF₃) and the simple 4-(trifluoromethylthio)phenol (LogP ≈ 2.67–3.00; no allyl handle) . This dual-functional architecture distinguishes the compound from mono‑substituted analogs and establishes its utility as both a lipophilic fragment and a versatile synthetic intermediate capable of further elaboration via the pendent allyl group [1].

Why 2-(Prop-2-en-1-yl)-4-[(trifluoromethyl)sulfanyl]phenol Cannot Be Replaced by Common In‑Class Phenols


Phenolic building blocks that carry either an allyl group (e.g., 2-allylphenol, CAS 1745-81-9) or an –SCF₃ substituent (e.g., 4-(trifluoromethylthio)phenol, CAS 461-84-7) are individually abundant; however, their mono‑functional character limits their synthetic scope and physicochemical profile. 2-Allylphenol lacks the electron‑withdrawing, lipophilicity‑enhancing –SCF₃ group , while 4-(trifluoromethylthio)phenol has no olefinic handle for further C–C bond construction [1]. Even eugenol (4-allyl-2-methoxyphenol, CAS 97-53-0), which shares the allyl-phenol framework, possesses a methoxy rather than an –SCF₃ group, resulting in a LogP of only ~2.1–2.3 and lacking the unique electronic and pharmacokinetic attributes conferred by the trifluoromethylthio moiety [2]. The convergent presence of both the allyl and –SCF₃ functionalities in 2-(prop‑2‑en‑1‑yl)-4-[(trifluoromethyl)sulfanyl]phenol therefore enables a distinct reaction manifold—exemplified by its acid‑promoted conversion to di‑trifluoromethylthio‑substituted 2,3‑dihydrobenzofurans [1]—and delivers a substantially higher LogP (~3.73), translating to differentiated membrane permeability and metabolic stability profiles that cannot be replicated by simple admixture of the mono‑functional analogs .

Head‑to‑Head and Cross‑Study Quantitative Evidence Differentiating 2-(Prop-2-en-1-yl)-4-[(trifluoromethyl)sulfanyl]phenol from Closest Analogs


LogP Advantage Over 2‑Allylphenol, 4‑(Trifluoromethylthio)phenol, and Eugenol

The target compound exhibits a predicted LogP of 3.73 (ChemSrc) , representing a 0.73–1.53 log unit increase relative to its closest analogs. Compared with 2‑allylphenol (LogP 2.12–2.91), the –SCF₃ group raises LogP by approximately 0.82–1.61 units . Relative to 4‑(trifluoromethylthio)phenol (LogP 2.67–3.00), the allyl substituent adds about 0.73–1.06 log units . Against eugenol (LogP 2.13–2.27), the combination of –SCF₃ and the absence of a polar methoxy group yields an increase of ~1.46–1.60 units [1].

Lipophilicity Drug-likeness Membrane permeability

Polar Surface Area Differentiation Relative to 4‑(Trifluoromethylthio)phenol

The target compound has a topological polar surface area (TPSA) of 45.53 Ų . This value is identical to that of 4‑(trifluoromethylthio)phenol (45.53 Ų) but significantly lower than that of eugenol (29.46 Ų) [1], indicating that while the phenol and –SCF₃ contributions to polarity are conserved, the target compound maintains a TPSA below the 60 Ų threshold associated with good oral absorption. Critically, the TPSA remains under 90 Ų, a commonly cited cutoff for blood–brain barrier penetration, without sacrificing the synthetic versatility of the allyl handle [2].

Polar surface area Oral bioavailability CNS penetration

Unique Reactivity Manifold: Acid‑Promoted Cyclization to SCF₃‑Containing Dihydrobenzofurans

Under electrophilic trifluoromethylthiolation conditions (PhNHSCF₃, BF₃·Et₂O or triflic acid), 2‑allylphenol is converted to the target compound as the para‑SCF₃ analog. Critically, this intermediate does not remain as the simple SCF₃‑phenol but undergoes an in situ intramolecular addition/cyclization to furnish a di‑trifluoromethylthio‑substituted 2,3‑dihydrobenzofuran derivative [1]. In contrast, 4‑(trifluoromethylthio)phenol, lacking the allyl group, does not undergo this cyclization and instead yields only bromo‑, iodo‑, nitro‑, and benzyl‑substituted products under analogous conditions [1]. This divergent reactivity—directly documented in a single study—demonstrates that the allyl group in the target compound is not merely a passive substituent but a latent reactive handle that enables access to SCF₃‑decorated oxygen heterocycles, a scaffold class inaccessible from the simple 4‑SCF₃‑phenol.

Synthetic chemistry Heterocycle synthesis Fluorine chemistry

Lipophilicity‑Driven Differentiation in Fragment‑Based Drug Discovery Potential

Fragment–based drug discovery prioritizes low‑molecular‑weight scaffolds (MW < 300 Da) with balanced lipophilicity. At MW 234 Da and LogP 3.73 , the target compound occupies a lipophilicity window that is 0.7–1.6 log units higher than 2‑allylphenol (MW 134, LogP 2.1–2.9) and 1.5–1.6 log units higher than eugenol (MW 164, LogP 2.1–2.3) [1]. Introduction of the –SCF₃ group is known to enhance metabolic stability and membrane permeability via increased lipophilicity and electronegativity [2]. By combining an allyl handle for late‑stage diversification with an –SCF₃ group that simultaneously elevates LogP and modulates electronic properties, this compound provides a distinct fragment starting point relative to either the less lipophilic 2‑allylphenol or the synthetically limited 4‑(trifluoromethylthio)phenol.

Fragment-based drug discovery Lipophilic ligand efficiency SCF₃ pharmacology

Procurement‑Relevant Application Scenarios for 2-(Prop-2-en-1-yl)-4-[(trifluoromethyl)sulfanyl]phenol Based on Verified Differentiation


Fragment‑Based Drug Discovery Requiring High Lipophilicity and a Synthetic Handle

When screening fragments for targets that demand high membrane permeability (e.g., intracellular or CNS targets), the elevated LogP of 3.73 makes this compound a more suitable starting point than 2‑allylphenol (LogP 2.1–2.9) or eugenol (LogP ~2.1–2.3) [1]. The allyl group permits late‑stage diversification through cross‑coupling, metathesis, or hydroboration, while the –SCF₃ group enhances metabolic stability [2]. Procurement should prioritize this compound over simpler phenols when fragment lipophilicity is a key design criterion.

Rapid Synthesis of SCF₃‑Containing 2,3‑Dihydrobenzofuran Libraries

The unique reactivity of this compound under acid‑promoted conditions—where the allyl group undergoes intramolecular cyclization following –SCF₃ installation—enables direct access to di‑trifluoromethylthio‑substituted 2,3‑dihydrobenzofurans . In contrast, 4‑(trifluoromethylthio)phenol yields only simple substitution products under identical conditions . This divergent reactivity supports library synthesis of SCF₃‑decorated oxygen heterocycles for agrochemical or pharmaceutical screening, with the compound serving as both a building block and a precursor to more complex scaffolds.

Agrochemical Lead Optimization Leveraging High LogP and the –SCF₃ Effect

The –SCF₃ group is widely used in agrochemicals to improve cuticle penetration and environmental stability . With a LogP of 3.73, this compound lies in an optimal range for foliar uptake, outperforming 4‑(trifluoromethylthio)phenol (LogP 2.67–3.00) [1]. The allyl group further differentiates this compound by enabling conjugation to known fungicide or herbicide pharmacophores. When procuring intermediates for agrochemical lead optimization, this dual‑functional scaffold offers a distinct advantage over mono‑functional analogs.

Chemical Biology Probe Design Requiring Bifunctional Reactivity

The combination of a phenolic –OH (for bioconjugation or H‑bonding) with an allyl group (for click chemistry or photoaffinity labeling) and an –SCF₃ moiety (for ¹⁹F NMR or metabolic stability) makes this compound a versatile chemical biology probe precursor . Unlike eugenol, which contains a methoxy group that alters electronic properties and reduces lipophilicity (LogP ~2.1 vs. 3.73), this compound provides a cleaner electronic profile with the strongly electron‑withdrawing –SCF₃ substituent . This scenario is directly supported by the compound's unique substitution pattern and the documented synthetic utility of the allyl–SCF₃ combination [1].

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